molecular formula C17H23FN6O2S B2875408 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034407-16-2

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2875408
CAS No.: 2034407-16-2
M. Wt: 394.47
InChI Key: UXVIHPPBZSLYIE-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a synthetic small molecule featuring a 1,3,5-triazine core centrally functionalized with dimethylamino and piperidin-1-yl substituents, connected via a methylene linker to a 3-fluorobenzenesulfonamide group. This specific molecular architecture, integrating a piperidine moiety, is characteristic of compounds designed for pharmaceutical and biological exploration . Piperidine derivatives are among the most significant synthetic fragments for drug design, present in more than twenty classes of pharmaceuticals and numerous alkaloids, making them a cornerstone in modern medicinal chemistry . The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its versatility in forming key interactions with biological targets. The incorporation of the fluorinated benzenesulfonamide group is a strategic modification often employed to influence a compound's pharmacokinetic properties, membrane permeability, and binding affinity. This combination of structural features makes this compound a valuable building block and research tool for scientists investigating new therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. The compound is provided for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O2S/c1-23(2)16-20-15(21-17(22-16)24-9-4-3-5-10-24)12-19-27(25,26)14-8-6-7-13(18)11-14/h6-8,11,19H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVIHPPBZSLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Aromatic Substitution

The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes stepwise nucleophilic substitutions. Piperidine is introduced first at the 6-position via reaction at 0–5°C in anhydrous tetrahydrofuran (THF), followed by dimethylamine at the 4-position under reflux conditions. The remaining 2-chloro group is then functionalized with a methylamine derivative.

Table 1: Reaction Conditions for Triazine Substitution

Position Reagent Solvent Temperature Yield (%)
6 Piperidine THF 0–5°C 85
4 Dimethylamine THF 60°C 78
2 Aminomethyl DCM RT 62

Sulfonamide Coupling and Fluorobenzene Functionalization

The final step involves coupling the aminomethyl-triazine intermediate with 3-fluorobenzenesulfonamide. This is achieved through a sulfonamide bond formation using 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Synthesis of 3-Fluorobenzenesulfonyl Chloride

3-Fluorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux, yielding the sulfonyl chloride derivative.

Reaction Conditions

  • Temperature: 40°C
  • Time: 6 hours
  • Yield: 89%

Coupling Reaction

The aminomethyl-triazine intermediate (1.0 equiv) is reacted with 3-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, followed by purification via column chromatography.

Table 2: Optimization of Coupling Conditions

Base Solvent Time (h) Yield (%)
Triethylamine DCM 12 75
Pyridine THF 24 68
DBU Acetonitrile 6 71

Mechanistic Insights and Side Reactions

The stability of intermediate nitrilium salts plays a pivotal role in determining substitution patterns on the triazine ring. Computational studies indicate that electron-donating groups (e.g., dimethylamino) enhance the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack by piperidine. Competing side reactions, such as over-alkylation or sulfonamide hydrolysis, are mitigated by maintaining stoichiometric control and low temperatures during sulfonyl chloride addition.

Spectroscopic Characterization and Validation

The final compound is characterized using advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 4.45 (s, 2H, CH₂N), 3.75–3.68 (m, 4H, piperidinyl), 2.95 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.5 (C-F), 154.3 (triazine C), 134.2–115.7 (ArC), 66.8 (piperidinyl CH₂), 44.1 (N(CH₃)₂).
  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Substitution Reactions: : The fluorine atom and the sulfonamide group can participate in nucleophilic aromatic substitution.

  • Oxidation and Reduction: : Although the compound is relatively stable, specific conditions may induce oxidation or reduction reactions, modifying the functional groups attached to the triazine ring.

  • Hydrolysis: : The sulfonamide bond can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride.

Major Products

  • Substituted Triazines: : Products formed by replacing the fluorine or sulfonamide group.

  • Decomposed Aromatic Compounds: : Through hydrolysis or oxidation processes.

Scientific Research Applications

  • Chemistry: : It serves as a precursor or intermediate in synthesizing more complex molecules.

  • Medicine: : Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

  • Industry: : Used in creating specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The compound's mechanism involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group and piperidine ring play crucial roles in binding affinity and selectivity. The fluorobenzenesulfonamide moiety can enhance lipophilicity and cellular permeability, contributing to its overall biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound 1,3,5-Triazine 4-(dimethylamino), 6-(piperidin-1-yl), 3-fluorobenzenesulfonamide Hypothesized antimicrobial/pesticide N/A (Data pending)
Prosulfuron 1,3,5-Triazine 4-methoxy, 6-methyl, 2-(3,3,3-trifluoropropyl)benzenesulfonamide Herbicide (ALS inhibitor) 10–50 g/ha (field efficacy)
Desai et al. Compound 1,3,5-Triazine 4-(arylamino), 6-(piperidin-1-yl), pyrimidin-2-ylbenzenesulfonamide Antimicrobial (E. coli, S. aureus) MIC: 12.5–25 µg/mL
Compound Pyrimidine 4-(ethylamino), 2-fluorobenzenesulfonamide Unreported (structural analog) N/A

Key Findings and Analysis

A. Triazine Core Modifications
  • Target Compound vs. Prosulfuron: Both share a 1,3,5-triazine core but differ in substituents. Prosulfuron’s methoxy and methyl groups optimize herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. In contrast, the target compound’s dimethylamino and piperidinyl groups may enhance solubility and interaction with microbial targets, as seen in Desai’s antimicrobial triazine-sulfonamides .
  • Dimethylamino vs. Arylamino Groups: Desai’s compounds with arylamino substituents exhibited antimicrobial activity (MIC 12.5–25 µg/mL), suggesting that the target compound’s dimethylamino group could reduce steric hindrance, improving binding to bacterial enzymes like dihydropteroate synthase (DHPS) .
B. Sulfonamide Variations
  • 3-Fluorobenzenesulfonamide vs. Prosulfuron’s trifluoropropyl chain improves lipophilicity, critical for plant membrane penetration .
  • Pyrimidine vs. Triazine Cores : The compound replaces triazine with pyrimidine, a common scaffold in kinase inhibitors. This highlights the trade-off between triazine’s reactivity and pyrimidine’s metabolic stability .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a triazinyl moiety linked to a 3-fluorobenzenesulfonamide structure, integrating functional groups such as a dimethylamino group and a piperidine ring . These components contribute to its chemical reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits potent inhibitory effects on various enzymes. Notably, related compounds have demonstrated inhibition of PARP1 (Poly ADP-ribose polymerase 1) , with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

The structural uniqueness of this compound enhances its binding capabilities and biological activity compared to simpler analogs.

Anticancer Activity

Research has indicated that compounds with similar triazine structures possess anticancer properties. For instance, pyrazolyl-s-triazine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines . The presence of the piperidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition: The compound acts as a competitive inhibitor of key enzymes involved in cancer progression.
  • Binding Affinity: Docking studies suggest that the compound can effectively bind to active sites of target enzymes such as tyrosinase and PARP1, leading to reduced enzymatic activity .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in various biological contexts:

  • Inhibition of Tyrosinase: A series of piperazine derivatives were evaluated for their inhibitory effects on Agaricus bisporus tyrosinase. One derivative demonstrated an IC50 value significantly lower than standard inhibitors like kojic acid .
  • Antifungal Activity: Research on 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed promising antifungal activity against Candida albicans, indicating potential broader applications for triazine-based compounds .

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